molecular formula C23H26F3N3O2S B15153081 N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B15153081
M. Wt: 465.5 g/mol
InChI Key: ZPWMWXIACIUHJC-UHFFFAOYSA-N
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Description

1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a trifluoromethyl group, and a propoxybenzoyl thiourea moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Derivative: This step involves the reaction of piperidine with a suitable halogenated aromatic compound to introduce the piperidine moiety.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Propoxybenzoyl Thiourea: The final step involves coupling the intermediate with propoxybenzoyl thiourea under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiourea moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4,4′-Di-tert-butyl-2,2′-dipyridyl

Uniqueness: 1-[2-(PIPERIDIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]-3-(4-PROPOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring and propoxybenzoyl thiourea moiety contribute to its versatility in various applications.

Properties

Molecular Formula

C23H26F3N3O2S

Molecular Weight

465.5 g/mol

IUPAC Name

N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C23H26F3N3O2S/c1-2-14-31-18-9-6-16(7-10-18)21(30)28-22(32)27-19-15-17(23(24,25)26)8-11-20(19)29-12-4-3-5-13-29/h6-11,15H,2-5,12-14H2,1H3,(H2,27,28,30,32)

InChI Key

ZPWMWXIACIUHJC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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